Cajanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63006-48-4 |
|---|---|
Molecular Formula |
C25H26O6 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
7-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5-hydroxy-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-6-14-9-16(19(27)10-18(14)26)17-12-30-21-11-20-15(7-8-25(3,4)31-20)23(28)22(21)24(17)29/h5,7-11,17,26-28H,6,12H2,1-4H3 |
InChI Key |
BAKSOIVZFARRJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C2COC3=C(C2=O)C(=C4C=CC(OC4=C3)(C)C)O)C |
Origin of Product |
United States |
Ecological and Phytochemical Context of Cajanone in Cajanus Cajan
Biosynthetic Origin and Metabolic Pathways of Cajanone
The biosynthesis of this compound, like other isoflavonoids, is rooted in the plant's secondary metabolism, specifically branching from the phenylpropanoid pathway. genome.jpmdpi.comnih.gov
Phenylpropanoid Pathway Precursors to Flavonoids
The phenylpropanoid pathway initiates with the deamination of L-phenylalanine, an amino acid derived from the shikimate pathway, catalyzed by phenylalanine ammonia-lyase (PAL). mdpi.comnih.govresearchgate.net This reaction yields trans-cinnamic acid, which undergoes further hydroxylation by cinnamic acid 4-hydroxylase (C4H) to form p-coumaric acid. mdpi.comnih.govresearchgate.net Subsequently, 4-coumarate-CoA ligase (4CL) converts p-coumaric acid into p-coumaroyl-CoA. nih.govresearchgate.net This p-coumaroyl-CoA serves as a key precursor, condensing with three molecules of malonyl-CoA to form the chalcone (B49325) scaffold, the immediate precursor to flavonoids and isoflavonoids. genome.jpmdpi.comnih.govnih.gov
Chalcone Synthase and Chalcone Isomerase in Isoflavonoid (B1168493) Biosynthesis
The condensation of p-coumaroyl-CoA with malonyl-CoA is catalyzed by chalcone synthase (CHS). genome.jpnih.govnih.gov CHS is considered a key enzyme in the flavonoid/isoflavonoid biosynthesis pathway. nih.gov The resulting product is a chalcone, such as naringenin (B18129) chalcone or isoliquiritigenin (B1662430) chalcone. genome.jpnih.govnih.gov Chalcone isomerase (CHI) then catalyzes the intramolecular cyclization of these chalcones to form (2S)-flavanones, such as naringenin or liquiritigenin. nih.govnih.govresearchgate.net Leguminous plants, including Cajanus cajan, often possess Type II CHIs, which can utilize both 6-hydroxy-chalcone and 6-deoxychalcone substrates to produce (2S)-flavonoids or (2S)-5-deoxyflavonoids. researchgate.netfrontiersin.org CHI is the second rate-limiting and the first reported enzyme in flavonoid biosynthesis. nih.govresearchgate.net
Enzymatic Transformations Leading to Isoflavanone (B1217009) Scaffolds
The flavanones produced by CHI are further transformed to yield the isoflavonoid scaffold. This involves a key enzymatic step catalyzed by isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme, which performs an aryl migration of the B-ring from the C-2 to the C-3 position of the flavanone (B1672756) structure, leading to the formation of an isoflavone. Subsequent enzymatic modifications, including reduction and cyclization steps, are necessary to convert isoflavones into isoflavanones like this compound. While the precise sequence of all enzymatic transformations leading specifically to this compound has not been fully elucidated in the provided texts, the general pathway from flavanones to isoflavonoids and then to isoflavanones involves several enzymatic steps beyond IFS, often including reductases and other modifying enzymes.
Role of this compound and Related Compounds in Plant Chemical Ecology and Defense
This compound and other isoflavonoids in Cajanus cajan play significant roles in the plant's chemical ecology and defense mechanisms. Isoflavonoids are frequently reported as phytoalexins, compounds synthesized de novo by plants in response to stress, such as microbial infection. researchgate.netnih.gov These phytoalexins contribute to plant defense against pathogens. researchgate.netnih.gov this compound has been isolated from root exudates and has been shown to induce nod genes in Bradyrhizobium species, indicating a role in the symbiotic relationship between the plant and nitrogen-fixing bacteria. mdpi.comnih.govdntb.gov.ua This interaction is crucial for biological nitrogen fixation in legumes. nih.govusda.govpfaf.orgtropicalforages.info
Distribution of this compound Across Cajanus cajan Plant Organs
Flavonoids, including isoflavonoids like this compound, are distributed throughout various organs of the Cajanus cajan plant. mdpi.comnih.gov
Occurrence in Roots and Root Exudates
This compound has been specifically identified in the roots and root exudates of Cajanus cajan. semanticscholar.orgmdpi.comnih.govpfaf.org Research has shown its presence in root bark as well. pfaf.org The isolation of this compound from root exudates highlights its potential role in mediating interactions with the rhizosphere, including the aforementioned induction of Bradyrhizobium nod genes. mdpi.comnih.govdntb.gov.ua The roots of pigeon pea are known to contain a variety of isoflavonoids, including genistein (B1671435) and cajanol, in addition to this compound. nih.govsemanticscholar.orgmdpi.comnih.govicrisat.org
Table 1: Distribution of this compound and Selected Isoflavonoids in Cajanus cajan Organs
| Compound Name | Organ(s) Isolated From |
| This compound | Roots, Root Exudates, Root Bark semanticscholar.orgmdpi.comnih.govpfaf.org |
| Cajanol | Roots, Root Barks, Leaves, Stems, Seeds researchgate.netsemanticscholar.orgmdpi.comnih.gov |
| Genistein | Roots/Root Bark, Etiolated Stems mdpi.comnih.gov |
| Formononetin | Stem, Leaves researchgate.netmdpi.comnih.gov |
| Cajanin (B124308) | Seed, Etiolated Stems, Stems researchgate.netmdpi.comnih.gov |
| 2′-Hydroxygenistein | Roots, Stems mdpi.comnih.gov |
| Cajaisoflavone | Root Bark mdpi.comresearchgate.net |
| Isogenistein 7-glucoside | Root Bark mdpi.comresearchgate.net |
| 2′-O-methylthis compound | Roots researchgate.netmdpi.com |
| Biochanin A | Roots, Leaves researchgate.netmdpi.com |
| Genistin (B1671436) | Roots researchgate.netnih.govmdpi.com |
| 4′-O-methylcajanin | Stems researchgate.netmdpi.com |
Presence of this compound and Derivatives in Leaves
Research indicates the presence of this compound and several related isoflavonoids and other phytochemicals in the leaves of Cajanus cajan. While this compound itself has been reported in roots, other isoflavonoids and various compounds are found in the leaves. mdpi.comnih.gov The leaves are particularly rich in flavonoids, including flavones, isoflavones, flavonols, flavanones, and chalcones. mdpi.comnih.gov
Specific compounds identified in C. cajan leaves include isoflavones like 2'-hydroxy genistein and cajanin, flavanones such as pinostrobin (B192119) and naringenin, and stilbenes like cajaninstilbene acid, longistylin A, and longistylin C. mdpi.comnih.govresearchgate.netresearchgate.net Additionally, new phthalide (B148349) derivatives, Cajanthalides A, B, and C, have been recently identified in the leaves. nih.gov
The concentration of these compounds can vary. For instance, orientin (B1677486) and vitexin (B1683572) are reported to be among the most abundant flavonoids in pigeon pea leaves, with concentrations reaching 18.82 mg/g and 21.03 mg/g of dried leaves, respectively. mdpi.comnih.gov The presence of these compounds in the leaves is thought to be linked to roles in photoprotection against UV irradiation and defense against pathogens. mdpi.comnih.gov
While this compound is primarily noted in roots, the leaves contain a complex mixture of related isoflavonoids and other bioactive molecules. mdpi.comnih.gov
Phytochemical Variability of this compound in Different Cajanus cajan Cultivars
The phytochemical composition of Cajanus cajan, including the levels of compounds like this compound and other flavonoids, can exhibit significant variability depending on factors such as the specific cultivar, geographical origin, environmental conditions, and growth stage. mdpi.comresearchgate.netnih.gov
Studies evaluating the nutritional and phytochemical compositions of different pigeon pea genotypes have revealed significant variations in the content of various compounds. nih.govwiserpub.comnih.gov While direct data on this compound variability across numerous cultivars in leaves is limited in the search results, research on other phytochemicals in C. cajan demonstrates this variability. For example, studies have shown differences in the concentrations of total flavonoids, total phenolics, and specific minerals across different genotypes. nih.govwiserpub.com
One study evaluating seven pigeon pea genotypes found significant genotype effects on nutritional and phytochemical compositions, including total flavonoid content. nih.gov Another study comparing white and brown pigeon pea varieties noted variations in total flavonoid content and antioxidant activities between the two varieties, further influenced by processing methods. wiserpub.com
Methodologies for Isolation, Extraction, and Purification of Cajanone
Conventional Extraction Techniques for Isoflavonoids from Plant Matrixes
Conventional extraction techniques are fundamental approaches for isolating bioactive compounds from plant materials. These methods typically involve the use of solvents to dissolve and separate the target compounds from the plant matrix. Common conventional methods include maceration, percolation, reflux extraction, and Soxhlet extraction nih.govmdpi.comresearchgate.net. These techniques are generally simple to perform and require basic laboratory equipment mdpi.com.
For isoflavonoids, which can vary in polarity, the choice of solvent is crucial. Solvents such as methanol (B129727), ethanol (B145695), acetone, acetonitrile, ethyl acetate, dichloromethane, and hexane, or mixtures with water, are commonly employed depending on the polarity of the target isoflavonoid (B1168493) nih.govmdpi.com. Maceration, for instance, involves soaking the ground plant material in a solvent for an extended period, allowing the soluble compounds to be released mdpi.com. While conventional methods are widely used and can yield large amounts of extract, they often require significant time, energy, and large volumes of solvent, and may not be highly selective mdpi.comresearchgate.net. Elevated temperatures used in some conventional methods can decrease solvent viscosity, improving penetration into the plant matrix and enhancing extraction efficiency nih.gov. However, prolonged exposure to high temperatures can potentially lead to the degradation of some flavonoids nih.gov.
Advanced Extraction Methodologies Applied to Cajanus cajan
Advanced extraction techniques offer alternatives to conventional methods, often providing advantages such as reduced extraction time, lower solvent consumption, and improved efficiency researchgate.netnih.gov. Several of these modern techniques have been applied to the extraction of isoflavonoids and other bioactive compounds from Cajanus cajan.
Microwave-assisted extraction (MAE) utilizes microwave energy to heat the solvent and plant matrix, increasing the temperature and pressure within the plant cells, which can lead to improved release of intracellular compounds researchgate.netphcogrev.com. This technique has been explored for extracting flavonoids from Cajanus cajan leaves researchgate.net. The principle of MAE is based on the conversion of electromagnetic energy into thermal energy through ionic conduction and dipole rotation in the solvent and sample phcogrev.com.
Studies have focused on optimizing parameters such as particle size, solvent concentration, material-to-solvent ratio, temperature, extraction cycles, extraction time, and microwave power to maximize the yield of target compounds like orientoside and luteolin (B72000) from C. cajan leaves researchgate.net. MAE has been shown to be feasible for flavonoid extraction from C. cajan leaves, offering advantages such as reduced time and higher extraction yield compared to some conventional methods researchgate.net.
Enzyme-assisted extraction (EAE) involves the use of enzymes to break down the cell wall components of the plant material, facilitating the release of target compounds . This method can enhance the extraction efficiency of phytochemicals by degrading polysaccharides and proteins that may bind to or trap the desired compounds within the plant matrix . EAE is considered a green extraction strategy mdpi.com. While the search results mention enzyme-assisted extraction in the context of extracting luteolin and apigenin (B1666066) from Cajanus cajan leaves mdpi.comnih.govjpionline.org, specific details regarding the application of EAE for Cajanone extraction were not extensively provided. The principle relies on the enzymatic hydrolysis of cell wall structures, which can improve the accessibility of solvents to intracellular components.
Ultrasonic-assisted extraction (UAE) utilizes ultrasound waves to create cavitation bubbles in the solvent, which collapse and generate localized high temperatures and pressures, disrupting plant cell walls and enhancing the release of intracellular compounds nih.govmdpi.com. UAE is considered a green extraction method that can reduce extraction time and solvent consumption mdpi.comresearchgate.netnih.gov.
UAE has been applied to the extraction of flavonoids, including isoflavones like cajanin (B124308), cajanol, daidzein, and genistein (B1671435), from Cajanus cajan seeds mdpi.comresearchgate.netnih.gov. Optimization studies for UAE from pigeon pea seeds have investigated parameters such as extraction time, ultrasonic frequency, and solvent concentration (e.g., aqueous ethanol) mdpi.comresearchgate.netnih.gov. Research indicates that UAE can provide a substantial increase in the yield of (iso)flavonoids compared to conventional methods mdpi.comresearchgate.netnih.gov. For instance, optimized UAE conditions for extracting (iso)flavonoids from pigeon pea seeds were found to be 39.19 minutes with a frequency of 29.96 kHz and 63.81% aqueous ethanol mdpi.comresearchgate.netnih.gov.
Enzyme-Assisted Extraction Principles
Chromatographic Purification Strategies for this compound
Following the extraction of this compound from the plant matrix, purification steps are necessary to isolate the compound from other co-extracted substances. Chromatographic techniques are widely used for this purpose, separating compounds based on their differential interactions with a stationary phase and a mobile phase researchgate.net.
High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique extensively used for both the analysis and purification of natural products, including isoflavonoids like this compound researchgate.netamazonaws.comscilit.com. HPLC allows for the separation of complex mixtures based on the principle of differential partitioning of analytes between a stationary phase and a mobile phase pumped under high pressure researchgate.net.
HPLC is employed for the analysis of the chemical composition of Cajanus cajan extracts, enabling the identification and quantification of various compounds present, including flavonoids and isoflavonoids researchgate.netamazonaws.comscilit.com. For purification, preparative or semi-preparative HPLC can be used to isolate specific compounds like this compound from crude or partially purified extracts thieme-connect.com. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase (e.g., mixtures of water and organic solvents like methanol or acetonitrile) is optimized based on the chemical properties of this compound and the complexity of the extract amazonaws.comthieme-connect.com. HPLC coupled with detectors such as Diode Array Detectors (DAD) or Mass Spectrometry (MS) provides detailed information for identification and quantification mdpi.comresearchgate.netnih.gov. Advances in HPLC technology, including hyphenated techniques like LC-MS, allow for direct online identification of plant constituents before their isolation researchgate.net.
Data on the concentration of specific phytochemicals, including some isoflavonoids, in Cajanus cajan extracts analyzed by HPLC have been reported. For example, one study using HPLC analysis of an ethanol seed extract of Cajanus cajan quantified several compounds:
researchgate.netscilit.comAnother study focusing on ultrasound-assisted extraction from pigeon pea seeds and analysis by HPLC-UV-DAD reported the concentrations of several isoflavonoids:
mdpi.comCompound Names and PubChem CIDs
Preparative Chromatography Techniques
Preparative chromatography is a crucial step in obtaining purified compounds in sufficient quantities for structural elucidation and further studies. While specific detailed protocols for the preparative chromatography of this compound were not extensively detailed in the search results, general preparative chromatographic techniques are widely applied to the isolation of natural products, including flavonoids and isoflavonoids. These techniques aim to separate compounds based on their differential interactions with a stationary phase and a mobile phase.
Techniques such as preparative high-performance liquid chromatography (prep-HPLC), high-speed countercurrent chromatography (HSCCC), medium-pressure liquid chromatography (MPLC), and fast centrifugal partition chromatography (FCPC) are commonly employed for the preparative isolation and purification of compounds from plant extracts. bio-rad.commdpi.comnih.govijrpr.com Prep-HPLC, for instance, is recognized for its high resolution and recovery rates and is utilized in the purification of natural products. nih.govijrpr.com FCPC has been optimized for the preparative purification of related flavonoid derivatives, demonstrating its potential for isolating similar compounds like this compound from complex matrices. nih.gov The choice of a specific preparative chromatography technique depends on factors such as the scale of purification, the complexity of the mixture, and the physicochemical properties of this compound.
Spectroscopic and Spectrometric Approaches for this compound Structural Elucidation
Spectroscopic and spectrometric methods are indispensable for determining the chemical structure of isolated compounds. For this compound, a combination of techniques is employed to provide comprehensive structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules, providing detailed information about the carbon-hydrogen framework and functional groups. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely used in the structural analysis of natural products, including isoflavonoids like this compound. cobiss.netresearchgate.netmdpi.com
1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the types of protons and carbons present in the molecule and their chemical environments. Chemical shifts, splitting patterns (multiplicity), and integration values in ¹H NMR are used to assign specific protons within the structure. slideshare.net ¹³C NMR provides information on the carbon skeleton.
2D NMR techniques offer correlations between nuclei, which are essential for piecing together the molecular structure. Common 2D NMR experiments used in structural elucidation include:
Correlation Spectroscopy (COSY): Reveals correlations between coupled protons, indicating adjacent protons in the molecule. mdpi.comnih.gov
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): Shows correlations between directly bonded protons and carbons. researchgate.netmdpi.comnih.gov
Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are separated by two or three bonds, providing information about connectivity over longer ranges. researchgate.netmdpi.comnih.gov
The structural elucidation of this compound from Rhynchosia precatoria has been reported using 1D and 2D NMR spectroscopy techniques, highlighting the importance of these methods in confirming its structure. cobiss.net
Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
Mass Spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can help in determining its elemental composition and structural fragments. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly valuable as it provides highly accurate mass measurements, often to several decimal places. researchgate.net This "exact mass" measurement allows for the determination of the precise elemental composition of the molecule or its fragments, significantly aiding in structural confirmation and the identification of unknown compounds.
Electrospray ionization (ESI) is a soft ionization technique commonly used for natural products, producing protonated or deprotonated molecules with minimal fragmentation, which is ideal for determining the molecular weight. nih.govnih.gov Coupled with high-resolution mass analyzers like Orbitrap or time-of-flight (TOF), HRESIMS can distinguish between compounds with the same nominal mass but different elemental compositions. illinois.edu While specific HRESIMS data for this compound were not detailed in the search results, HRESIMS is a standard technique for the structural characterization of natural products, providing crucial molecular weight and elemental composition data that complements NMR information. nih.govresearchgate.net
Ultraviolet (UV) and Infrared (IR) Spectroscopy
Ultraviolet (UV) and Infrared (IR) spectroscopy provide complementary information about the presence of specific functional groups and conjugated systems within a molecule.
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. mdpi.comscribd.comslideshare.net This technique is useful for detecting chromophores, which are structural features containing pi electrons that absorb UV or visible light. scribd.comslideshare.net Conjugated systems, such as double bonds and aromatic rings present in isoflavonoids like this compound, exhibit characteristic absorption maxima in the UV-Vis spectrum, providing clues about the degree of unsaturation and the presence of aromatic systems. scribd.com
Chemical Synthesis and Structural Modification of Cajanone
Total Synthesis Approaches to Cajanone and Related Isoflavanones
Total synthesis of isoflavanones, including this compound, often involves constructing the characteristic C15 isoflavonoid (B1168493) skeleton. Historically, the deoxybenzoin (B349326) route has been a common method, where deoxybenzoin precursors are synthesized and then cyclized to form the isoflavone (B191592) or isoflavanone (B1217009) core. This method can eliminate protection and deprotection steps, offering an advantage in synthesizing natural isoflavones, including prenylated ones. rsc.org
More recent approaches to the total synthesis of isoflavones and isoflavanones have utilized strategies such as the Suzuki-Miyaura coupling reaction as a key step to construct the isoflavone skeleton. rsc.orgacs.orgacs.orgresearchgate.net This method involves coupling of iodochromones with phenylboronic acid derivatives. rsc.orgacs.org Other cross-coupling reactions, like the Negishi cross-coupling, have also been employed in the synthesis of isoflavones. rsc.org
The total synthesis of specific isoflavanones like (−)-cajanusine, a related compound found in Cajanus cajan, has been achieved through methods involving [2+2] cycloaddition reactions. researchgate.netresearchgate.net These synthetic efforts not only provide access to the natural products but also serve as a test-bed for new synthetic methodologies and enable the synthesis of analogues for biological evaluation. organic-chemistry.org
Derivatization Strategies for this compound Analogues
Derivatization strategies aim to modify the structure of this compound to create analogues with potentially improved pharmacological properties, such as enhanced potency or altered bioavailability. rsc.org Common modification sites on isoflavonoids include the A, B, and C rings. nih.gov
Synthesis of Prenylated Isoflavonoid Analogues
Prenylation, the addition of a prenyl group (a five-carbon isoprenoid unit), is a common modification in natural flavonoids, including isoflavones and isoflavanones. rsc.org Prenylated flavonoids often exhibit enhanced biological activity compared to their non-prenylated counterparts. rsc.org
Synthetic approaches to prenylated isoflavonoid analogues include direct C-prenylation using prenyl bromide, or O-prenylation followed by a Claisen rearrangement to achieve C-prenylation. rsc.org Suzuki-Miyaura cross-coupling reactions have also been used for the synthesis of isoflavones bearing prenyl substituents. rsc.org Another method involves the conversion of protected acetophenones into prenylated iodochromones, followed by Suzuki reaction and deprotection. nih.gov Divergent total synthesis approaches starting from a common precursor like 2,4,6-trihydroxyacetophenone have been used to synthesize prenylated isoflavone natural products. acs.orgresearchgate.net
Development of O-Methylated this compound Derivatives
O-methylation, the addition of a methyl group to a hydroxyl group, is another strategy for modifying flavonoid structures. While specific details on the O-methylation of this compound were not extensively found, general methods for O-methylation of hydroxyaromatic compounds and other natural products exist. For instance, ortho-methylated hydroxyaromatic compounds can be synthesized via catalytic hydrogenation of Mannich bases. google.com Acid-assisted reactions with dimethyl carbonate have also been developed for the efficient O-methylation of amino acids, suggesting potential methodologies that could be explored for flavonoids. rsc.org Derivatization strategies involving methylation, including permethylation, are also employed to enhance the ionization efficiency and structural stability of complex molecules like glycans for analytical purposes. rsc.org
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how structural modifications to a compound affect its biological activity. cabidigitallibrary.orgnih.govrsc.orgresearchgate.net By synthesizing and testing a series of analogues, researchers can identify key structural features responsible for the desired activity and use this information to design more potent and selective compounds. cabidigitallibrary.orgnih.gov
SAR studies of isoflavone derivatives have revealed that the presence and position of substituents, such as prenyl groups, can significantly impact their biological activities. nih.gov For example, studies on prenylated isoflavone derivatives have indicated that the prenyl group at a specific position (e.g., the 6 position) can be important for cytotoxic activity. nih.gov
Computational Chemistry and Molecular Modeling for Ligand Design
Computational chemistry and molecular modeling are powerful tools used in conjunction with SAR studies to gain deeper insights into the interaction of compounds with biological targets and to guide the design of new ligands. researchgate.netkallipos.grtarosdiscovery.comanu.edu.au These methods involve applying computational techniques to study molecular structure, properties, and reactivity. kallipos.granu.edu.au
Techniques such as molecular docking can predict how a ligand binds to a protein target, providing information about the key interactions involved. This information can then be used to rationally design analogues with improved binding affinity. Computational methods can also be used to calculate various molecular descriptors that can be correlated with biological activity in quantitative structure-activity relationship (QSAR) studies. cabidigitallibrary.org Computational molecular modeling studies have been applied to compounds including this compound. researchgate.net
Rational Design of this compound-Inspired Scaffolds
Rational design involves using structural and mechanistic information to design new molecules with desired properties. rsc.orgnih.govresearchgate.net Based on the SAR studies and computational modeling of this compound and its analogues, researchers can rationally design novel molecular scaffolds inspired by the this compound structure. rsc.orgrsc.org This involves identifying the core structural elements of this compound that are essential for its activity and designing new molecules that retain or enhance these features while potentially introducing modifications to improve other properties like selectivity, metabolic stability, or pharmacokinetic profiles. rsc.orgnih.gov Rational design strategies can focus on incorporating key structural motifs or developing entirely new scaffolds that mimic the biological activity of the parent compound. rsc.orgrsc.org
Investigation of Biological Activities and Molecular Mechanisms of Cajanone in Preclinical Models
Antifungal Efficacy and Mechanisms of Action
Preclinical studies have investigated the potential of Cajanone and extracts from Cajanus cajan, the plant from which it is derived, for antifungal properties.
Antifungal Activity Against Phytopathogens
While direct studies focusing solely on this compound's antifungal activity against a broad spectrum of phytopathogens are limited in the provided search results, research on Cajanus cajan extracts suggests potential. Ethanolic extracts from C. cajan leaves and roots have demonstrated inhibitory effects against yeast strains such as Candida albicans and Candida tropicalis. nih.gov The leaves extract showed a minimum inhibitory concentration (MIC) of 256 μg/mL against both C. albicans and C. tropicalis. nih.gov Although these are not strictly phytopathogens, this indicates antifungal potential within C. cajan constituents, including flavonoids like this compound. Studies on other natural compounds have shown antifungal activity against phytopathogens like Moniliophthora roreri, Fusarium solani, and Phytophthora sp., with mechanisms sometimes involving targeting the cell wall or ergosterol (B1671047) synthesis. nih.govmdpi.com
Cellular Targets and Signaling Pathways in Fungal Inhibition
The precise cellular targets and signaling pathways modulated by this compound for fungal inhibition are not explicitly detailed in the provided search results. However, general mechanisms of antifungal agents often involve disrupting essential fungal structures and processes. Key targets in fungal cells include the cell wall, particularly the synthesis of β-1,3-glucan and chitin, and the cell membrane, primarily through interference with ergosterol biosynthesis. frontiersin.orgmdpi.com Signaling pathways such as the cAMP/PKA, MAPK, and calcineurin pathways are known to regulate fungal growth, morphogenesis, and stress responses, and can be targeted by antifungal drugs. mdpi.comnih.govmdpi.com Further research is needed to specifically elucidate how this compound interacts with these or other cellular components and pathways in fungal organisms.
Antimicrobial Activity Against Bacterial Strains
This compound has demonstrated antimicrobial activity against several bacterial strains in in vitro studies.
In Vitro Antimicrobial Spectrum of this compound
This compound has shown inhibitory effects against both Gram-positive and Gram-negative bacteria. Studies have reported its activity against Escherichia coli and Staphylococcus aureus. researchgate.netresearchgate.net this compound has also been investigated for its activity against mycobacteria, including Mycobacterium bovis BCG and Mycobacterium tuberculosis, as well as Mycobacterium smegmatis. acs.orgscience.gov
Here is a summary of bacterial strains against which this compound or related C. cajan compounds have shown activity:
| Bacterial Species | Gram Stain | Observed Activity | Source Type |
| Escherichia coli | Negative | Inhibition | This compound/C. cajan extracts |
| Staphylococcus aureus | Positive | Inhibition | This compound/C. cajan extracts |
| Mycobacterium bovis BCG | Positive | Activity | This compound |
| Mycobacterium tuberculosis | Positive | Inhibition, Killed | This compound |
| Mycobacterium smegmatis | Positive | Inhibition, Killed | This compound |
Proposed Antimicrobial Mechanisms
Research suggests several proposed mechanisms for the antibacterial activity of this compound and related compounds from C. cajan. These mechanisms include effects on the bacterial cell membrane and potential damage to DNA. researchgate.netresearchgate.net Specifically, studies have indicated that this compound may inhibit Escherichia coli proliferation through DNA damage and affect Staphylococcus aureus by interacting with lecithin (B1663433) and phosphates on cell membranes. researchgate.net General mechanisms of natural antibacterial compounds can involve disrupting cell wall synthesis, altering cell membrane permeability, inhibiting metabolism, or interfering with nucleic acid and protein synthesis. mdpi.com While these general mechanisms are known for antibacterial agents, the specific molecular interactions of this compound require further detailed investigation.
Role in Plant-Microbe Interactions: Nitrogen Nodulation
Flavonoids, such as this compound, play a crucial role in the symbiotic relationship between leguminous plants like Cajanus cajan and nitrogen-fixing rhizobia. This interaction leads to the formation of root nodules, where atmospheric nitrogen is converted into a usable form for the plant. scitechnol.comfrontiersin.orgmdpi.comnih.gov
Legume plants release specific signaling molecules, including flavonoids, from their root hairs into the rhizosphere. frontiersin.orgmdpi.com These flavonoids are recognized by compatible rhizobia and induce the expression of bacterial nod genes. frontiersin.orgmdpi.com The nod genes are responsible for the synthesis and secretion of lipo-chitooligosaccharides, known as Nod factors. frontiersin.orgmdpi.com Nod factors are essential signaling molecules that trigger the plant responses necessary for the initiation of nodule formation. frontiersin.orgmdpi.com
Studies specifically investigating this compound and Cajaflavanone released from Cajanus cajan have examined their ability to induce nod genes in rhizobia. However, research with Rhizobium trifolii and R. meliloti indicated that this compound and Cajaflavanone did not induce nod gene expression in these specific rhizobial strains. scilit.com This suggests that the specificity of nod gene induction by flavonoids can be influenced by the host plant-rhizobial strain genome combination. scilit.com Further research is needed to fully understand the specific role of this compound in the nodulation process involving Cajanus cajan and its symbiotic rhizobia.
Induction of Nitrogen Fixation Nodule Formation
Nitrogen fixation in legumes is a crucial process facilitated by a symbiotic relationship with rhizobia bacteria, leading to the formation of root nodules. This compound, as a compound found in pigeon pea, has been implicated in this intricate interaction. Studies have indicated that isoflavonoids, including compounds related to this compound, secreted by host plants into the rhizosphere play a role in activating rhizobial nodulation genes (nod, nol, and noe) via the bacterial activator protein NodD. nih.gov This molecular dialogue between the plant and the bacteria is essential for initiating the nodule formation process, where rhizobia invade the root and multiply within cortical cells. nmsu.edu The successful formation of these nodules is the initial step for the symbiotic fixation of atmospheric nitrogen to occur. nih.govnmsu.edu
Signaling between Plant Host and Symbiotic Bacteria
The interaction between legume plants and symbiotic bacteria involves complex chemical signaling. Plants secrete various substances, such as flavonoids and phenolic compounds, into the rhizosphere. nih.gov These compounds interact with bacterial regulatory proteins, influencing gene expression in the bacteria. nih.gov Similarly, bacteria utilize quorum sensing signals, often N-acyl-homoserine lactones (AHLs), for cell-to-cell communication, which can also elicit responses in the host plant and are important for successful symbiotic nitrogen fixation in legumes. nih.govmdpi.com While the direct signaling role of this compound itself in this context requires further specific investigation, its classification as an isoflavonoid (B1168493), a class of compounds known to be involved in this interkingdom signaling, suggests a potential role in the molecular communication that governs the establishment of the symbiotic relationship and nodule formation. mdpi.comnih.govnih.gov
Antioxidant Potential and Redox Regulation
This compound and other compounds found in Cajanus cajan have been associated with antioxidant properties. nih.govjetir.orgicrisat.org Antioxidants play a vital role in neutralizing reactive species, such as free radicals, which can cause cellular and tissue damage. ompj.org
Radical Scavenging Properties
Research has explored the ability of Cajanus cajan extracts, containing isoflavonoids like this compound, to scavenge various free radicals. Studies have demonstrated the radical scavenging activity of these extracts against hydroxyl, superoxide (B77818), nitric oxide, and singlet oxygen radicals. cabidigitallibrary.org The antioxidant activity has been shown to be concentration-dependent. cabidigitallibrary.orgresearchgate.net
Here is a table summarizing some findings on the radical scavenging activity of Cajanus cajan extracts:
| Radical Type | IC50 Value (µg/ml) | Source (Extract Type) |
| Hydroxyl | 175.73 ± 7.50 | 70% Methanolic extract of leaves cabidigitallibrary.org |
| Superoxide | 27.17 ± 0.9 | 70% Methanolic extract of leaves cabidigitallibrary.org |
| Nitric Oxide | 60.78 ± 5.15 | 70% Methanolic extract of leaves cabidigitallibrary.org |
| Singlet Oxygen | 250.29 ± 5.70 | 70% Methanolic extract of leaves cabidigitallibrary.org |
| DPPH | 9.07 | Butanol fraction of seeds tandfonline.comnih.gov |
| DPPH | 242.01 | Ethanol (B145695) extract of leaves capes.gov.br |
| DPPH | 404.91 | Aqueous extract of leaves capes.gov.br |
| DPPH | 0.69 mg/ml | Aqueous extract of leaves researchgate.net |
| DPPH | 0.79 mg/ml | Ethanol extract of leaves researchgate.net |
These findings suggest that extracts containing this compound and other phytochemicals from Cajanus cajan possess significant radical scavenging abilities. cabidigitallibrary.orgresearchgate.netcapes.gov.br
Modulation of Cellular Antioxidant Defense Systems
Beyond direct radical scavenging, compounds can also influence the body's own cellular antioxidant defense systems. These systems involve a network of enzymes and non-enzymatic antioxidants that work together to maintain redox homeostasis. ompj.orgresearchgate.net While specific research detailing this compound's direct modulation of these enzymatic systems (such as superoxide dismutase, catalase, and glutathione (B108866) reductase) is limited in the provided search results, studies on Cajanus cajan extracts suggest a broader impact on antioxidant enzyme activities. nih.govnih.gov For instance, a methanol-aqueous fraction of C. cajan leaf extract was shown to augment antioxidant enzyme activities in a study investigating its hepatoprotective effects. nih.gov Additionally, investigations into the acclimatory response of pigeonpea to stress have examined the role of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), ascorbate (B8700270) peroxidase (APX), peroxidase (POX), and glutathione reductase (GR) in the plant's defense system. nih.gov This suggests that the plant itself utilizes these systems, and compounds within it, like this compound, could potentially interact with or influence these pathways in other biological contexts.
Anti-inflammatory Investigations
Inflammation is a complex biological response involving various mediators and pathways. texilajournal.comresearchgate.net this compound and extracts from Cajanus cajan have demonstrated anti-inflammatory potential in preclinical studies. mdpi.comjetir.orgtandfonline.comrsc.orgresearchgate.net
Inhibition of Inflammatory Mediators and Pathways
Studies have investigated the effects of Cajanus cajan and its constituents on the production and activity of inflammatory mediators. For example, extracts have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in in vitro models. mdpi.comtandfonline.comnih.gov These cytokines are key players in initiating and propagating inflammatory responses. texilajournal.comresearchgate.netsinobiological.com
Research on related isoflavonoids, such as cajanin (B124308) and cajaninstilbene acid found in Cajanus cajan or related plants, provides insights into potential mechanisms. Cajanin has been shown to exert anti-inflammatory effects by suppressing the activation and nuclear translocation of the transcription factor NF-κB, which is a crucial regulator of genes encoding inflammatory mediators like NO, IL-6, TNF-α, and iNOS. texilajournal.commdpi.com Similarly, cajaninstilbene acid has been found to inhibit NF-κB and MAPK pathways, contributing to its anti-inflammatory activity. nih.gov While these studies focus on related compounds, they highlight the potential for isoflavonoids from Cajanus cajan to modulate key inflammatory signaling cascades like NF-κB and MAPK pathways. texilajournal.commdpi.comnih.govorthobullets.com
Data from studies on Cajanus cajan extracts show a reduction in inflammatory markers:
| Extract Type | Inflammatory Marker Inhibited | % Inhibition (at specified dose/concentration) | Model System | Reference |
| Hexane extract of seeds (200 mg/kg) | TNF-α | 11% | Carrageenan-induced inflammation in rats | tandfonline.comnih.gov |
| Hexane extract of seeds (400 mg/kg) | TNF-α | 20% | Carrageenan-induced inflammation in rats | tandfonline.comnih.gov |
| Hexane extract of seeds (200 mg/kg) | IL-6 | 8% | Carrageenan-induced inflammation in rats | tandfonline.comnih.gov |
| Hexane extract of seeds (400 mg/kg) | IL-6 | 13% | Carrageenan-induced inflammation in rats | tandfonline.comnih.gov |
| 50% ethanolic extract of pigeon pea (0.125-2 mg/ml) | TNF-α | 5.3-33.3% | LPS-stimulated RAW264.7 macrophages | tandfonline.com |
| 50% ethanolic extract of pigeon pea (0.125-2 mg/ml) | IL-6 | 7.7-38.5% | LPS-stimulated RAW264.7 macrophages | tandfonline.com |
These results collectively suggest that this compound, as a component of Cajanus cajan, contributes to the plant's observed anti-inflammatory properties by potentially influencing the production of inflammatory mediators and modulating relevant signaling pathways. mdpi.comtandfonline.comnih.govmdpi.comnih.gov
Cellular Models for Anti-inflammatory Assessment
Cellular models play a crucial role in the preclinical assessment of anti-inflammatory compounds. These models typically involve stimulating cells with pro-inflammatory agents, such as lipopolysaccharide (LPS), to mimic inflammatory conditions and then evaluating the ability of a test compound to mitigate this response. Common readouts include the measurement of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
While specific experimental data on this compound's anti-inflammatory effects in cellular models were not extensively detailed in the reviewed literature, studies on related isoflavonoids from Cajanus cajan provide insights into potential mechanisms. For instance, Cajanin, an isoflavonoid derivative, demonstrated potent anti-inflammatory activity in LPS-stimulated RAW264.7 macrophages. This effect was associated with the suppression of the activation and nuclear translocation of the transcription factor NF-κB, a key regulator of inflammatory gene expression mdpi.com. This suggests that isoflavonoids, including potentially this compound, may exert anti-inflammatory effects by modulating the NF-κB signaling pathway in immune cells.
In vitro models for anti-inflammatory screening can utilize reconstructed human epidermal tissues, assessing the release of pro-inflammatory mediators like interleukin-1α (IL-1α) and IL-8 in response to inflammatory agents such as Phorbol 12-myristate 13-acetate (PMA) or LPS umons.ac.be. A reduction in the release of these cytokines upon treatment with a compound indicates anti-inflammatory efficacy umons.ac.be.
Preclinical Explorations of Other Biological Activities
Preclinical studies have also investigated other biological activities of this compound and related compounds from Cajanus cajan, including cytotoxicity, antiproliferative effects, and mechanisms of action on specific molecular targets.
In Vitro Cytotoxicity and Antiproliferative Effects
In vitro cytotoxicity and antiproliferative effects are commonly assessed in various cancer cell lines to determine a compound's potential to inhibit cancer cell growth or induce cell death. These studies often employ assays such as the MTT assay, which measures cell viability and proliferation plantaedb.comfishersci.fi. A compound is generally considered to have in vitro cytotoxic activity if it shows an IC50 value (half-maximal inhibitory concentration) below a certain threshold after a defined incubation period citeab.com.
While direct experimental data on this compound's in vitro cytotoxicity and antiproliferative effects across a range of cell lines was limited in the reviewed literature, this compound has been mentioned as an antiproliferative constituent found in Rhynchosia seeds fishersci.ca. Studies on other compounds from Cajanus cajan have shown significant antiproliferative effects. For example, Cajanol, another isoflavonoid from C. cajan roots, demonstrated dose-dependent antiproliferative activity against human breast cancer MCF-7 cells and oral squamous cell carcinoma SCC25 cells nih.govuni.lu. The IC50 values for Cajanol against SCC25 cells were reported as 107.53 µg/mL at 24 hours, 87.46 µg/mL at 48 hours, and 74.99 µg/mL at 72 hours uni.lu.
Common cell lines used in cytotoxicity and antiproliferative studies include various cancer cell lines (e.g., HeLa, MCF-7, HCT-15, HCT-116, HepG2) and sometimes non-cancerous cell lines (e.g., Vero, HaCaT, 3T3) for comparison plantaedb.comfishersci.ficiteab.comnih.govuni.lu.
Investigation of Apoptosis Induction Pathways in Cell Lines
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and inducing apoptosis in cancer cells is a common strategy in cancer therapy. Investigations into apoptosis induction pathways in cell lines aim to understand how a compound triggers this process. Apoptosis can be initiated through two main pathways: the extrinsic pathway, activated by external signals binding to death receptors on the cell surface, and the intrinsic pathway, triggered by intracellular signals such as DNA damage or cellular stress, often involving mitochondria ctdbase.orgnih.govguidetopharmacology.org. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell ctdbase.orgnih.govguidetopharmacology.org.
While specific details on this compound's apoptosis induction pathways in cell lines were not prominent in the reviewed literature, studies on Cajanol from C. cajan have provided detailed insights. Cajanol was shown to induce apoptosis in MCF-7 breast cancer cells via a reactive oxygen species (ROS)-mediated mitochondria-dependent pathway nih.govuni.lu. Investigations into Cajanol's mechanism involved assessing DNA fragmentation, cell cycle distribution, changes in nuclear morphology, mitochondrial membrane potential disruption, ROS generation, and the expression of key apoptotic proteins such as caspase-3, caspase-9, Bcl-2, PARP, and cytochrome-C nih.govlipidmaps.org. These findings for Cajanol illustrate the types of investigations conducted to delineate the apoptosis induction pathways of isoflavonoids from C. cajan.
Mechanisms of Action on Specific Enzymes or Receptors
Understanding the molecular mechanisms of action of a compound involves identifying the specific enzymes or receptors with which it interacts. In silico studies, such as molecular docking, can predict the potential binding affinity of a compound to target proteins.
In silico molecular docking studies have explored this compound's potential interaction with certain fungal enzymes. This compound was evaluated for its binding affinity against rhizopuspepsin and lipase (B570770) from Rhizopus microsporus, as well as CotH3 and mucoricin researchgate.net. These computational studies suggested that this compound could be a potential inhibitor of CotH3 and mucoricin, and showed above-average binding affinity for fungal lipase and rhizopuspepsin researchgate.net. However, it is important to note that these are computational predictions and require experimental validation.
In the context of plant-microbe interactions, this compound and cajaflavanone were found not to induce nod genes in Rhizobium trifolii and R. meliloti, suggesting a lack of specific signaling activity in this regard.
Advanced Research Techniques in Cajanone Studies
Proteomic Analysis for Identifying Cajanone’s Protein Targets
Proteomic analysis plays a crucial role in identifying the specific protein targets with which this compound interacts within cells or organisms. This technique involves the large-scale study of proteins, allowing researchers to understand how this compound might exert its effects by binding to or modulating the activity of particular proteins. While direct proteomic studies specifically identifying this compound's targets are an active area of research, related studies on plant compounds and their protein interactions provide a framework. For instance, proteomic research has been used to understand plant resistance mechanisms in response to pathogens, which can involve the interaction of plant compounds with microbial or host proteins researchgate.netscience.gov. Similarly, proteomic approaches using matrix-bound compounds have been employed to pull down target proteins from biological samples, a method that could be applied to this compound to isolate and identify its binding partners acs.org. Changes in protein patterns in response to plant extracts have also been analyzed using techniques like SDS-PAGE in antimicrobial studies, indicating the potential for this compound-rich extracts to alter microbial protein expression researchgate.net.
Metabolomics Approaches for this compound Profiling in Biological Systems
Metabolomics, the comprehensive study of metabolites within a biological system, is a valuable tool for profiling this compound and its related compounds in plants and potentially in other biological contexts. This approach helps in understanding the biosynthesis, distribution, and metabolism of this compound. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), often used in hyphenated forms like LC-MS and GC-MS, are fundamental to metabolomic profiling of plant extracts, including those from Cajanus cajan researchgate.netresearchgate.net. These techniques enable the separation, identification, and quantification of various phytochemicals, including this compound and other flavonoids and stilbenes present in different parts of the plant researchgate.netresearchgate.netresearchgate.net. Metabolomic profiling can reveal how factors like environmental conditions or genetic modifications affect the concentration and profile of this compound within the plant researchgate.net. UPLC-QTOF/MS-based profiling methods have also been shown to be effective for analyzing various metabolites in plants, a technique applicable to this compound research to evaluate its presence and variations science.gov.
Genetic Engineering Strategies for Modulating this compound Production
Genetic engineering offers promising avenues for manipulating the production of this compound in Cajanus cajan. Understanding the biosynthetic pathways of this compound, which is a prenylated isoflavonoid (B1168493), is key to these strategies mdpi.com. While specific genetic engineering efforts directly targeting this compound production are an emerging field, broader genetic improvement programs in pigeon pea utilize techniques like next-generation sequencing to identify candidate genes for desirable traits, including those potentially involved in secondary metabolite production blogspot.com. Genetic modification can aim to upregulate genes encoding enzymes in the this compound biosynthetic pathway to increase yield or downregulate competing pathways. Research into the genetic diversity of pigeon pea using molecular markers like SSR markers also contributes to identifying genetic loci associated with specific traits, potentially including this compound content ku.ac.ke. Engineering the expression of specific genes in pigeon pea has been explored for other purposes, such as enhancing insect resistance in root nodules, demonstrating the feasibility of genetic modification in this species blogspot.com.
Biotechnological Applications of this compound in Crop Science
This compound and other flavonoids from Cajanus cajan have several potential biotechnological applications in crop science. Flavonoids, in general, play important roles in plant health, development, and growth, including functioning as phytoalexins, photoprotectors, and in legumes, as nod gene inducers for nitrogen-fixing bacteria nih.gov. This compound itself has been shown to induce nod genes in Bradyrhizobium species, which are crucial for the symbiotic nitrogen fixation in pigeon pea, highlighting its role in improving soil fertility and plant nutrition mdpi.comacs.org. This property suggests a biotechnological application in developing bioinoculants or in engineering plants for enhanced symbiotic relationships. Furthermore, the presence of this compound and other compounds with antioxidant and antimicrobial properties in C. cajan indicates potential for developing natural plant protection agents or for breeding varieties with enhanced resistance to pests and diseases researchgate.netresearchgate.neticrisat.orgnih.gov. Research into the effects of environmental factors like UV irradiation on the phytochemical content of C. cajan also suggests possibilities for optimizing growing conditions to enhance the production of beneficial compounds like this compound for agricultural use mdpi.com.
Future Research Directions and Translational Potential of Cajanone
Elucidation of Undiscovered Biological Activities of Cajanone
While this compound has shown promise in initial studies, a comprehensive understanding of its full spectrum of biological activities is still emerging. Research indicates that this compound, isolated from pigeon pea roots, demonstrated inhibitory effects against Fusarium oxysporum f:sp. udum, a pigeon pea wilt pathogen, in vitro ncats.io. The pigeon pea plant itself is known to contain various bioactive compounds with reported antimicrobial, antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer properties jetir.orgnih.gov. Given that this compound is a constituent of this plant, further investigation into its potential in these and other areas, such as anti-aging or anti-wrinkle effects, is warranted mdpi.com. Exploring its activity against a wider range of pathogens, its impact on different cellular pathways, and its potential therapeutic applications beyond those currently identified represents a key direction for future research.
In-depth Mechanistic Studies at the Molecular Level
Understanding the precise molecular mechanisms by which this compound exerts its effects is critical for its development as a potential therapeutic agent. While some studies have explored the biological activities associated with Cajanus cajan extracts containing this compound, detailed molecular-level investigations into how this compound interacts with specific biological targets are needed jetir.org. Future research should aim to identify the proteins, enzymes, or signaling pathways that this compound modulates. Techniques such as in vitro binding assays, enzyme kinetics, cell-based reporter assays, and advanced spectroscopic methods like NMR spectroscopy can provide insights into these interactions unisi.itstanford.edursc.org. Elucidating these mechanisms will not only validate observed biological activities but also facilitate the rational design of this compound derivatives with enhanced potency or specificity.
Exploration of Synergistic Effects with Other Phytochemicals
This compound exists within a complex matrix of other phytochemicals in Cajanus cajan. Research suggests that the efficacy of plant-derived compounds often stems from the synergistic interactions between multiple constituents rather than the action of a single compound nuevo-group.comvaia.commdpi.comresearchgate.net. Future studies should investigate how this compound interacts with other flavonoids, isoflavonoids, stilbenes, and phenolic compounds present in pigeon pea to understand if synergistic effects enhance its biological activities, such as antioxidant or antimicrobial properties jetir.orgmdpi.comvaia.com. Exploring these combinations could lead to the development of multi-component formulations that leverage the collective potential of these natural compounds, potentially offering improved therapeutic outcomes and potentially overcoming issues like drug resistance nuevo-group.combiointerfaceresearch.com.
Development of Optimized Production and Extraction Technologies
Efficient and scalable methods for the production and extraction of this compound are essential for its potential translational applications. Current research highlights the importance of optimizing extraction techniques for flavonoids and stilbenes from Cajanus cajan to maximize yield and bioactivity jetir.orgmdpi.comnih.gov. Future research should focus on developing advanced extraction technologies, such as microwave-assisted extraction, enzyme-assisted extraction, or supercritical fluid extraction, specifically tailored for this compound nih.gov. Furthermore, exploring sustainable and cost-effective methods for cultivating high-Cajanone-yielding varieties of pigeon pea or developing biotechnological approaches for its production could be valuable research avenues.
While specific quantitative data tables on future optimized extraction yields of this compound were not found in the search results, the research indicates that different extraction techniques can influence the yield and bioactivity of compounds from Cajanus cajan. For example, negative pressure cavitations extraction combined with aqueous two-phase extraction has been suggested for optimizing the yield of isoflavonoids like genistein (B1671435) and genistin (B1671436) from C. cajan, showing notable concentration-dependent antioxidant activity jetir.org. This suggests that similar optimization efforts for this compound could lead to improved yields.
Advanced Preclinical Modeling for Efficacy and Mechanism Validation
To bridge the gap between in vitro findings and potential clinical applications, advanced preclinical modeling is crucial. Future research should utilize more complex and physiologically relevant preclinical models to validate the efficacy and mechanisms of action of this compound. This includes employing 3D cell cultures, organ-on-a-chip systems, and relevant animal models that mimic human disease conditions nih.govnih.govmdpi.com. Patient-derived xenograft (PDX) models, for instance, can provide valuable insights into the in vivo efficacy of this compound against specific diseases nih.gov. Such advanced models can help assess bioavailability, pharmacokinetics, and potential off-target effects, providing a more accurate prediction of this compound's potential in humans and informing future clinical trial design.
Q & A
How should researchers formulate a focused research question when investigating Cajanone's pharmacological mechanisms?
A well-constructed research question must align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and specify variables (e.g., dose-response relationships, molecular targets). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure the question. For example: "How does this compound (I) modulate NF-κB signaling (O) in macrophage cells (P) compared to dexamethasone (C)?" This approach ensures clarity and testability .
Q. What experimental design considerations are critical when studying this compound's bioavailability in vivo?
Key factors include:
- Variables : Define independent (e.g., dosage, administration route) and dependent variables (e.g., plasma concentration, tissue distribution).
- Controls : Use vehicle controls and positive comparators (e.g., known bioavailable compounds).
- Sample size : Calculate using power analysis to ensure statistical significance .
Q. Which methodologies are optimal for isolating and quantifying this compound from plant extracts?
Combine chromatographic techniques (HPLC or GC-MS) with spectroscopic validation (NMR, UV-Vis). Standardize extraction protocols (solvent polarity, temperature) to minimize batch variability. Include triplicate runs and spiked recovery tests to validate accuracy .
Q. How can researchers ensure rigor in literature reviews for this compound-related studies?
Prioritize primary sources (peer-reviewed journals) over secondary summaries. Use databases like PubMed and SciFinder with keywords such as "this compound AND (antioxidant OR anti-inflammatory)". Critically assess study limitations (e.g., small sample sizes, in vitro-to-in vivo extrapolation gaps) .
Q. What ethical guidelines apply to preclinical studies involving this compound?
Obtain institutional animal care committee approval for in vivo work. Adhere to ARRIVE guidelines for reporting animal studies. For cell-based research, authenticate cell lines to avoid misidentification .
Advanced Research Challenges
Q. How can researchers resolve contradictory data regarding this compound's antioxidant vs. pro-oxidant effects across cell lines?
Conduct dose- and time-dependent assays (e.g., ROS quantification via DCFH-DA) under standardized oxygen levels. Compare cell-specific factors (e.g., baseline oxidative stress, antioxidant enzyme expression) using transcriptomics. Apply Hill slope analysis to identify biphasic responses .
Q. What statistical strategies are effective for analyzing non-linear responses in this compound dose-response experiments?
Use nonlinear regression models (e.g., sigmoidal curves in GraphPad Prism) or mixed-effects models for heterogeneous variances. Validate assumptions via residual plots and Kolmogorov-Smirnov tests. Report IC₅₀ values with 95% confidence intervals .
Q. How should multi-omics data (transcriptomics, metabolomics) be integrated to elucidate this compound's mechanisms?
Apply pathway enrichment analysis (KEGG, Reactome) to identify overlapping targets. Use weighted gene co-expression networks (WGCNA) to link gene clusters with metabolite shifts. Validate findings via siRNA knockdown or inhibitor assays .
Q. What methodologies address reproducibility challenges in this compound research?
Pre-register protocols (e.g., on Open Science Framework) to reduce bias. Share raw data and code publicly (GitHub, Zenodo). Use inter-laboratory validation with harmonized SOPs .
Q. How can researchers optimize peer review responses for this compound-related manuscripts?
Address reviewer critiques methodically:
- Data gaps : Perform additional controls (e.g., cytotoxicity assays for apoptosis studies).
- Statistical concerns : Re-analyze data with robust methods (ANOVA with Tukey post-hoc).
- Contextualization : Compare findings to structurally similar flavonoids (e.g., quercetin) .
Methodological Tables
Table 1: Common Variables in this compound Pharmacokinetic Studies
| Variable Type | Examples | Validation Method |
|---|---|---|
| Independent | Dose (mg/kg), administration route | Dose-response curves |
| Dependent | Plasma half-life, AUC₀–₂₄ | LC-MS/MS quantification |
| Confounding | Diet, circadian rhythm | Standardized housing |
Table 2: Statistical Tests for this compound Data Analysis
| Data Type | Appropriate Test | Software/Tool |
|---|---|---|
| Normally distributed | Student’s t-test, ANOVA | GraphPad Prism, R |
| Non-parametric | Mann-Whitney U, Kruskal-Wallis | SPSS |
| Multivariate | PCA, PLS-DA | SIMCA, MetaboAnalyst |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
